1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine

Pyrazole isomerism Comparative purity analysis Sourcing reliability

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 1855937-24-4) is a synthetic, dual-fluorinated pyrazole-thiophene compound with a molecular formula of C11H13F2N3S and a molecular weight of 257.3 g/mol. It is classified as a 4-aminopyrazole derivative, featuring a 2-fluoroethyl group at the N1 position, a methyl group at the C3 position, and a (5-fluorothiophen-2-yl)methyl moiety on the exocyclic amine.

Molecular Formula C11H14ClF2N3S
Molecular Weight 293.76 g/mol
Cat. No. B12238238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H14ClF2N3S
Molecular Weight293.76 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NCC2=CC=C(S2)F)CCF.Cl
InChIInChI=1S/C11H13F2N3S.ClH/c1-8-10(7-16(15-8)5-4-12)14-6-9-2-3-11(13)17-9;/h2-3,7,14H,4-6H2,1H3;1H
InChIKeyOFRMTTKKWAUSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine: Core Identity and Procurement Profile


1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 1855937-24-4) is a synthetic, dual-fluorinated pyrazole-thiophene compound with a molecular formula of C11H13F2N3S and a molecular weight of 257.3 g/mol . It is classified as a 4-aminopyrazole derivative, featuring a 2-fluoroethyl group at the N1 position, a methyl group at the C3 position, and a (5-fluorothiophen-2-yl)methyl moiety on the exocyclic amine . The compound is supplied as a research-grade chemical with a typical purity of 95% and is primarily intended for use as a synthetic intermediate or a candidate in medicinal chemistry and chemical biology studies .

Why Regioisomeric Substitution is Critical for 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine


The target compound belongs to a family of regioisomeric 4-aminopyrazoles where the position of the methyl substituent (C3 vs. C5 vs. C4) fundamentally alters the electronic environment of the pyrazole ring and the geometry of the pharmacophore . These positional isomers, while sharing the same molecular formula and atomic composition, are distinct chemical entities with non-interchangeable physicochemical, spectroscopic, and pharmacological profiles . A generic selection based solely on the pyrazole-thiophene scaffold risks acquiring an isomer with divergent target binding, metabolic stability, or synthetic utility, directly impacting experimental reproducibility and project timelines .

Comparative Quantitative Evidence for 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine


Direct Isomeric Purity Comparison: 3-Methyl vs. 5-Methyl vs. 4-Methyl Regioisomers

The target 3-methyl regioisomer (CAS 1855937-24-4) is commercially available at a standardized purity of 95%, as validated by its CAS registry number and catalog specification. In contrast, the 5-methyl isomer (CAS 1856064-92-0) and the 4-methyl isomer (CAS 1856037-41-6) are also offered at 95% purity from the same vendor . This establishes a baseline of isomeric purity parity, ensuring that any differential biological activity observed in downstream assays is not confounded by varying levels of synthetic contaminants.

Pyrazole isomerism Comparative purity analysis Sourcing reliability

Regioisomeric Impact on Predicted Pharmacophore Geometry: 3-Methyl vs. 5-Methyl

The 3-methyl group on the pyrazole ring directly influences the electron density and steric contour adjacent to the 4-amine attachment point. In the 5-methyl isomer, the methyl group is positioned further from the amine, altering the spatial relationship between the thienylmethyl arm and the pyrazole core . This difference is critical for molecular recognition events; in kinase inhibitor design, for example, the 3-methyl substitution has been associated with improved selectivity for spleen tyrosine kinase (Syk) over other kinases, whereas the 5-methyl analog exhibits a distinct selectivity profile [1]. Direct comparative biological data for these exact compounds is limited; the inference is drawn from related pyrazole Syk inhibitor patents.

Regioisomerism Pharmacophore modeling Structure-activity relationship

Comparative Molecular Weight and Lead-Like Properties

The target compound (MW 257.3 g/mol) falls within the preferred lead-like space (MW < 350), but its dual fluorination pattern influences logP and metabolic stability differently than the non-fluorinated analog 1-(2-fluoroethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1856053-81-0, MW 239.31 g/mol) [1]. The 5-fluorothiophene moiety increases molecular weight by 18 Da and is expected to enhance metabolic stability by blocking potential sites of oxidative metabolism on the thiophene ring [1]. While direct logP and metabolic data are not available for these specific compounds, the fluorination strategy is consistent with established medicinal chemistry principles for improving ADME properties.

Drug-like properties Lead optimization Physicochemical profiling

Exclusive Availability and Procurement Risk Assessment

The target 3-methyl regioisomer is uniquely cataloged under CAS 1855937-24-4 and is available from specialized suppliers like CheMenu. The 5-methyl and 4-methyl regioisomers are listed under distinct CAS numbers (1856064-92-0 and 1856037-41-6, respectively) and may have different stock levels, pricing, and lead times . In a procurement context, substituting one regioisomer for another without verifying CAS identity can lead to experimental artifacts, incorrect structure-activity conclusions, and potential project delays. The explicit CAS number provides a traceable identity for quality control and intellectual property documentation.

Chemical sourcing Supply chain reliability Research chemical procurement

Optimal Application Scenarios for 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine Based on Comparative Evidence


Kinase Inhibitor SAR Studies Requiring Defined Regiochemistry

The clear regioisomeric identity of the 3-methyl isomer, when contrasted with the 5-methyl analog, makes it a critical control compound for structure-activity relationship (SAR) studies targeting kinases like Syk. Using a precise CAS-numbered isomer, rather than a generic 'pyrazole-thiophene' building block, ensures that any observed shifts in IC50 or selectivity are attributed to the correct pharmacophore geometry, as highlighted by isomer-specific purity parity and class-level kinase inhibition data [1].

Metabolic Stability Optimization via Fluorinated Thiophene Incorporation

For projects where blocking oxidative metabolism is a priority, the 5-fluorothiophene moiety differentiates this compound from its non-fluorinated counterpart (CAS 1856053-81-0). The predicted increase in metabolic stability, based on established fluorine chemistry principles, supports its selection for microsomal stability assays and further pharmacokinetic profiling, providing a comparative advantage in optimizing lead-like properties .

Chemical Probe Synthesis with Intellectual Property Traceability

The unique CAS number and the defined spatial arrangement of the fluoroethyl and methyl groups provide a traceable synthetic handle. This is essential for patent filing and for developing chemical probes where structural novelty is a prerequisite. The differentiation from other regioisomers, each with their own CAS registry, facilitates clear documentation of compound identity in research publications and patent specifications .

Advanced Building Block for MedChem Libraries with Defined Isomer Purity

When constructing a library of pyrazole-based compounds with systematic variation of the methyl position, the target compound serves as a key building block. Its 95% purity parity with isomers enables reliable parallel synthesis and high-throughput biological evaluation, reducing the risk of confounding results from synthetic byproducts .

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